Receptor binding affinity profile of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Receptor binding affinity profile of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
An In-Depth Technical Guide on the Potential Receptor Binding Affinity Profile of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Introduction: Unveiling the Potential of a Novel Tropane Alkaloid Derivative
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] These compounds are known to interact with a diverse range of protein targets, including monoamine transporters and various receptor systems.[1][2][3] This guide focuses on a specific, less-documented derivative, N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. While direct, peer-reviewed binding data for this exact compound is not extensively available in the public domain, this document will provide a comprehensive analysis of its potential receptor binding profile.
By leveraging structure-activity relationship (SAR) data from closely related analogues found in the scientific literature, we can construct a scientifically-grounded hypothesis regarding the likely targets of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for initiating a formal investigation into the pharmacology of this novel chemical entity. We will explore the foundational chemistry, delve into the known pharmacology of the core scaffold, and outline the precise experimental methodologies required to empirically determine its binding affinity profile.
The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure in Neuropharmacology
The tropane core is a rigid bicyclic structure that presents substituents in well-defined spatial orientations, making it an ideal framework for designing ligands with high receptor affinity and selectivity. The N-methyl group (at the 8-position) is a common feature in many natural tropane alkaloids like cocaine and atropine, influencing their interaction with targets such as the dopamine transporter and muscarinic acetylcholine receptors.[1][4]
Derivatives of this scaffold have been investigated for their activity at a multitude of receptors, including:
-
Monoamine Transporters: Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[2][3][4]
-
Sigma Receptors: Particularly the sigma-1 subtype, which is a unique intracellular chaperone protein implicated in a variety of neurological conditions.[5]
-
Opioid Receptors: Derivatives have been developed as high-affinity ligands for delta and mu opioid receptors.[6][7]
-
Neurokinin (NK1) Receptors: The scaffold has been utilized to create potent NK1 antagonists.[8]
-
Vasopressin (V1A) Receptors: Novel antagonists for the V1A receptor have been discovered based on this framework.[9]
The specific substitutions at the C-3 and N-8 positions are critical determinants of a compound's affinity and selectivity for these various targets.
Predictive Binding Profile of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
The structure of our target compound features three key moieties: the 8-methyl-8-azabicyclo[3.2.1]octane core, a 3-amino group, and an N-cyclohexyl substituent on that amine. Based on the established SAR of the tropane scaffold, we can hypothesize its likely interactions.
Primary Hypothesized Target: Sigma-1 Receptor
The presence of a bulky, lipophilic N-cyclohexyl group attached to the 3-amine is a strong indicator of potential affinity for the sigma-1 receptor. Many high-affinity sigma-1 ligands possess a nitrogen atom and a hydrophobic moiety. The 8-azabicyclo[3.2.1]octane framework itself has been explored for sigma-1 receptor modulation.[5] The overall structure aligns well with the general pharmacophore model for sigma-1 ligands.
Secondary Hypothesized Targets: Monoamine Transporters
The tropane backbone is famously associated with monoamine reuptake inhibition.[2] Cocaine and its analogues, which feature a C-3 substituent, are potent inhibitors of DAT and SERT.[3][4] While our target compound lacks the characteristic 2-carbomethoxy group of many cocaine analogues, the 3-amino substitution could still confer affinity for these transporters. The bulky N-cyclohexyl group, however, may reduce potency compared to smaller substituents.
Potential for Other Receptor Interactions
Given the versatility of the scaffold, interactions with opioid, NK1, or vasopressin receptors cannot be entirely ruled out without empirical testing.[7][8][9] However, the specific substitution pattern of our target compound aligns less closely with the published SAR for high-affinity ligands at these receptors compared to the sigma-1 and monoamine transporter families.
Experimental Workflow for Determining Receptor Binding Affinity
To empirically validate the hypothesized binding profile, a systematic screening approach is necessary. The cornerstone of this process is the competitive radioligand binding assay.
Core Principle: Competitive Radioligand Binding Assay
This technique quantifies the affinity of a test compound (the "competitor," in this case, N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine) for a specific receptor. It works by measuring the ability of the test compound to displace a known high-affinity radiolabeled ligand ("radioligand") from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: General workflow of a competitive radioligand binding assay.
Step-by-Step Protocol: Sigma-1 Receptor Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of our test compound for the sigma-1 receptor.[5]
Materials:
-
Receptor Source: Membranes prepared from a cell line expressing the human sigma-1 receptor (e.g., HEK-293 cells) or from guinea pig brain homogenate.
-
Radioligand: [³H]-(+)-Pentazocine, a commonly used radioligand for the sigma-1 receptor.
-
Test Compound: N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., Haloperidol) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In test tubes, combine:
-
The receptor preparation (typically 100-200 µg of protein).
-
A fixed concentration of [³H]-(+)-Pentazocine (typically around 1-2 nM).
-
Varying concentrations of the test compound.
-
For total binding tubes, add buffer instead of the test compound.
-
For non-specific binding tubes, add a high concentration of Haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents of each tube through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The binding affinities for a panel of relevant receptors should be determined and summarized in a clear, tabular format.
Table 1: Hypothetical Binding Affinity Profile
| Receptor/Transporter Target | Radioligand | Ki (nM) |
| Sigma-1 | [³H]-(+)-Pentazocine | To be determined |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | To be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | To be determined |
| Mu Opioid Receptor | [³H]DAMGO | To be determined |
| Delta Opioid Receptor | [³H]Naltrindole | To be determined |
| Kappa Opioid Receptor | [³H]U-69,593 | To be determined |
| Neurokinin 1 (NK1) Receptor | [³H]Substance P | To be determined |
A low Ki value indicates high binding affinity. By comparing the Ki values across different targets, a selectivity profile can be established. For instance, if the compound exhibits a Ki of 10 nM for the sigma-1 receptor and >1000 nM for all other targets, it would be considered a highly selective sigma-1 ligand.
Signaling Pathways and Functional Assays
High binding affinity does not necessarily translate to functional activity. Following the binding assays, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s).
Caption: Simplified Sigma-1 receptor signaling pathway.
For the sigma-1 receptor, a common functional assay involves measuring its effect on neurite outgrowth in a cell line like PC12.[5] An agonist would typically promote neurite outgrowth in the presence of a neurotrophic factor, while an antagonist would block the effect of a known sigma-1 agonist.
Conclusion and Future Directions
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a novel compound with a high potential for interacting with key neurological targets, most notably the sigma-1 receptor and potentially monoamine transporters. This guide provides a robust framework for its initial pharmacological characterization, grounded in the extensive literature on the 8-azabicyclo[3.2.1]octane scaffold. The logical progression from competitive binding assays to functional characterization is a well-established pathway in drug discovery. The empirical data generated from these proposed experiments will be essential to fully elucidate the therapeutic potential of this promising molecule.
References
- BenchChem. (n.d.). Comparative Efficacy Analysis: 8-Azabicyclo[3.2.1]octane Derivatives versus Standard Sigma-1 Receptor Modulators.
- Sigma-Aldrich. (n.d.). N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride.
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Sigma-Aldrich. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine.
- NextSDS. (n.d.). N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine.
- PubMed. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists.
- PubMed. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists.
- Sigma-Aldrich. (n.d.). (1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-ol.
- Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
- BenchChem. (n.d.). An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
- PubMed Central. (n.d.). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
- Google Patents. (n.d.). US20140080856A1 - Crystalline forms of an 8-azabicyclo[3.2.1]octane compound.
- Cheméo. (n.d.). Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7).
- ChEMBL. (n.d.). 4-[(8-Alkyl-8-azabicyclo[3.2.1]octyl-3-yl)-3-arylanilino]-N,N-diethylbenzamides: high affinity, selective ligands for the delta opioid receptor....
- PubMed. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20140080856A1 - Crystalline forms of an 8-azabicyclo[3.2.1]octane compound - Google Patents [patents.google.com]
- 7. Document: 4-[(8-Alkyl-8-azabicyclo[3.2.1]octyl-3-yl)-3-arylanilino]-N,N-diethylbenzamides: high affinity, selective ligands for the delta opioid rece... - ChEMBL [ebi.ac.uk]
- 8. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
